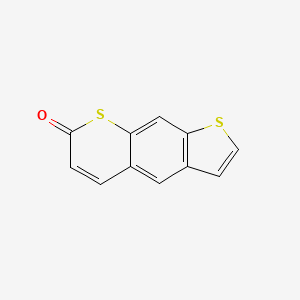

7H-Thieno(3,2-g)(1)benzothiopyran-7-one

Description

Structure

3D Structure

Properties

CAS No. |

143810-44-0 |

|---|---|

Molecular Formula |

C11H6OS2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

thieno[3,2-g]thiochromen-7-one |

InChI |

InChI=1S/C11H6OS2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H |

InChI Key |

KVWFIVFAOCOEGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)SC2=CC3=C(C=CS3)C=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 7h Thieno 3,2 G 1 Benzothiopyran 7 One

Pioneering Synthetic Routes to Thieno[3,2-g]tandfonline.combenzothiopyran-7-one Derivatives

The initial synthetic strategies towards thieno[3,2-g] tandfonline.combenzothiopyran-7-one derivatives were influenced by the established methods for psoralen (B192213) synthesis. These early approaches often involved the construction of the tricyclic system from pre-existing thiophene (B33073) or benzothiopyranone precursors.

General Strategies for Sulfur Analogues of Psoralens

The synthesis of psoralen analogues where one or both oxygen atoms are replaced by sulfur has been a general approach to create novel heterocyclic compounds. nih.gov The classical syntheses of psoralens and their analogues typically commence from appropriately substituted coumarin (B35378) or benzofuran (B130515) derivatives. tandfonline.com These foundational methods have been adapted for the synthesis of their sulfur counterparts. The primary strategies involve either building a thiophene ring onto a benzothiopyranone core or constructing a thiopyranone ring onto a benzothiophene (B83047) moiety.

Specific Reaction Pathways and Conditions for Thieno[3,2-g]tandfonline.combenzothiopyran-7-one Synthesis

While specific pioneering routes for the parent 7H-Thieno(3,2-g)(1)benzothiopyran-7-one are not extensively documented in readily available literature, the synthesis of its derivatives provides insight into the plausible early pathways. These would likely involve multi-step sequences starting from functionalized thiophenes or benzothiophenes. For instance, a plausible route could involve the acylation of a suitably substituted benzothiophene followed by cyclization to form the pyranone ring.

Facile Synthesis Approaches for Substituted 5-Hydroxythio-7H-Thieno[3,2-g]tandfonline.combenzothiopyran-7-ones

A notable and facile synthetic route has been developed for substituted 5-hydroxythio-7H-thieno[3,2-g] tandfonline.combenzothiopyran-7-ones, which showcases a streamlined approach to this heterocyclic system. tandfonline.comresearchgate.net

Lewis Acid Mediated Cyclization and Demethylation

This synthetic pathway commences with the Lewis acid-mediated cyclization and demethylation of substituted 2-(2-methyl-3-methylsulfanyl-phenylsulfanyl)-1,2-diphenyl-ethanones. tandfonline.com The use of boron trifluoride etherate (BF₃(OEt)₂) in dry diethyl ether at ambient temperature facilitates this transformation, leading to the formation of 7-methyl-2,3-diphenyl-6-thio-benzo[b]thiophenes. tandfonline.com This Friedel-Crafts type cyclization is a key step in constructing the benzothiophene core of the target molecule. tandfonline.com

Subsequent Reactions with Malonic Acids

The synthesized 7-methyl-2,3-diphenyl-6-thio-benzo[b]thiophenes are then treated with substituted malonic acids to furnish the corresponding substituted 5-hydroxythio-7H-thieno[3,2-g] tandfonline.combenzothiopyran-7-ones. tandfonline.com This condensation reaction effectively builds the thiopyran-7-one ring onto the pre-formed benzothiophene scaffold. The resulting products are characterized by various spectroscopic methods, including IR, ¹H NMR, and mass spectral analysis, to confirm their structures. tandfonline.com

| Starting Material | Reagents | Intermediate | Final Product |

| Substituted 2-(2-methyl-3-methylsulfanyl-phenylsulfanyl)-1,2-diphenyl-ethanones | 1. BF₃(OEt)₂, dry diethyl ether | Substituted 7-methyl-2,3-diphenyl-6-thio-benzo[b]thiophenes | Substituted 5-hydroxythio-7H-thieno[3,2-g] tandfonline.combenzothiopyran-7-ones |

| 2. Substituted malonic acids |

Advanced Synthetic Strategies in Thieno(3,2-g)(1)benzothiopyran-7-one Chemistry

While specific advanced synthetic strategies for this compound are not extensively detailed, progress in the synthesis of related polycyclic thiophene systems points towards potential modern approaches. These strategies often focus on efficiency, atom economy, and the ability to introduce molecular diversity. Advanced methods such as cascade cyclizations and multi-component reactions are at the forefront of synthesizing complex heterocyclic frameworks. mdpi.com For instance, cascade cyclization of alkynyl diol derivatives has been shown to be an expedient method for producing substituted thieno[3,2-b]thiophenes. mdpi.com Such innovative approaches could potentially be adapted for the synthesis of thieno[3,2-g] tandfonline.combenzothiopyran-7-one and its derivatives, offering more direct and versatile routes than traditional multi-step syntheses.

One-Pot Multi-Component Reactions for Related Heterocyclic Scaffolds

One-pot multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules from simple starting materials in a single step, thereby avoiding the isolation of intermediates. researchgate.net This approach is highly valued for its efficiency and atom economy. While direct MCR synthesis of this compound is not extensively documented, the principles are applicable to the synthesis of its constituent heterocyclic systems, such as thieno[2,3-b]indoles and pyrido[3',2':4,5]thieno[3,2-b]pyridines. nih.govrsc.org

For instance, the synthesis of thieno[2,3-b]indole derivatives has been achieved through a one-pot, three-component reaction involving indoles, acetophenones, and sulfur, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent. nih.govrsc.org This method offers high yields and regioselectivity under mild conditions. nih.gov Similarly, novel pyrido[3',2':4,5]thieno[3,2-b]pyridines have been synthesized via one-pot MCRs of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile. rsc.org

The general principle of these MCRs involves the sequential formation of bonds and rings in a single reaction vessel. A typical MCR for a related fused system might involve the initial reaction of two components to form an intermediate, which then reacts with a third component to complete the heterocyclic framework. The choice of catalyst is often crucial in directing the reaction towards the desired product.

Table 1: Examples of Multi-Component Reactions for Fused Heterocycles

| Product Scaffold | Reactants | Catalyst | Key Features |

| Thieno[2,3-b]indoles | Indoles, Acetophenones, Sulfur | Magnetic Nanoparticle-supported DES | High yields, regioselectivity, catalyst reusability. nih.govrsc.org |

| Pyrido[3',2':4,5]thieno[3,2-b]pyridines | Aromatic aldehydes, Cyanothioacetamide, Ethyl benzoylacetate, Acetone, Malononitrile | N-methylmorpholine | Formation of a novel condensed pyridine (B92270) system. rsc.org |

| 3-Sulfonyl-2-aminopyridines | N,N-dimethylacroleines, Sulfonylacetonitriles, Primary amines/ammonia | None specified | High purity and yields without chromatography. nih.gov |

| Fused Imidazo[2,1-b]thiazole Polymers | 1,4-Phthalaldehyde, [6,6'-Bibenzothiazole]-2,2'-diamine, 1-Ethynyl-4-hexylbenzene | Not specified | Construction of high molecular weight polymers. rsc.org |

Intramolecular Cycloaddition Reactions in the Context of Related Systems

Intramolecular cycloaddition reactions represent a key strategy for the construction of fused ring systems. These reactions, particularly the Diels-Alder [4+2] cycloaddition, are highly effective in forming six-membered rings with a high degree of stereocontrol. rsc.orgrsc.org The intramolecular nature of the reaction often leads to higher efficiency compared to intermolecular versions due to reduced entropic barriers. nih.gov

In the context of thieno[3,2-c]pyran-3-ones, which are stable derivatives of 2,3-dimethylenethiophene, intramolecular Diels-Alder reactions have been successfully employed. rsc.orgresearchgate.net These reactions lead to the formation of cycloalka[g]- and cycloalka[e]-benzothiophenes. rsc.orgresearchgate.net The strategy involves creating a precursor molecule that contains both a diene and a dienophile moiety, which then undergoes thermal or Lewis acid-catalyzed cyclization.

Another relevant example is the intramolecular [3+2] cycloaddition of nitrones. rsc.orgresearchgate.net These reactions have been studied from a theoretical perspective, revealing that they proceed through a non-concerted one-step mechanism. rsc.org The regioselectivity of these cycloadditions is often high and predictable. rsc.org

Heterocycle-Heterocycle Synthetic Strategies (HHSS) Relevance to Fused Thienobenzothiopyranones

Heterocycle-Heterocycle Synthetic Strategies (HHSS) involve the coupling of two or more pre-existing heterocyclic rings to form a more complex fused system. mdpi.comuniv-paris13.fr This approach is particularly relevant for the synthesis of fused thienobenzothiopyranones, as it allows for the modular assembly of the target molecule from well-defined building blocks.

A pertinent example is the synthesis of fused chromono-thiophenes and -thiopyrans from 4-hydroxythiocoumarin derivatives. rsc.org This method involves an initial alkylation followed by a rsc.orgrsc.org-sigmatropic rearrangement and a subsequent solvent-dependent ring closure to yield the fused heterocyclic system. rsc.org The synthesis of thieno[2,3-b]thiophene (B1266192) fused pyrimidine (B1678525) derivatives from 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) and carbonyl compounds also exemplifies this strategy. bit.edu.cn

Chemical Transformations and Derivatization Studies of this compound and its Derivatives

Once the core structure of this compound is synthesized, it can be subjected to various chemical transformations to introduce new functional groups and create a library of derivatives. These modifications can be used to tune the electronic and photophysical properties of the molecule.

Functionalization at Specific Ring Positions

The functionalization of the this compound scaffold at specific ring positions allows for the fine-tuning of its properties. The reactivity of different positions within the fused ring system will vary depending on the electronic nature of the rings and the presence of activating or deactivating groups.

For example, in related BN-fused polycyclic heteroarenes containing thiopyran moieties, protonation has been shown to occur on the cyclopenta[b]thiopyran (B13783471) moieties, leading to an enhancement of the aromaticity of the thiopyran ring. nih.gov This suggests that the thiopyran ring in this compound could also be susceptible to electrophilic attack.

Furthermore, the synthesis of fused conjugated molecules with fused thiophene and pyran units has been achieved through cross-coupling reactions, such as those catalyzed by palladium complexes. nih.gov These methods allow for the introduction of various substituents onto the heterocyclic framework.

Cycloaddition Reactions, including [2+2] Photocycloadditions

The thiopyranone moiety within the this compound structure contains a conjugated system that can participate in cycloaddition reactions. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for forming six-membered rings. rsc.orgrsc.orgnih.gov While the thieno[3,2-g]benzothiopyran-7-one itself might act as a dienophile, its derivatives could be designed to act as dienes.

[2+2] photocycloaddition reactions are another important class of reactions for the synthesis of cyclobutane (B1203170) rings. illinois.edunih.gov These reactions are typically initiated by the photoexcitation of an enone, which then reacts with an olefin. illinois.edu The mechanism often involves a triplet 1,4-biradical intermediate. illinois.edu In the context of this compound, the α,β-unsaturated ketone of the thiopyranone ring could potentially undergo [2+2] photocycloaddition with various alkenes, leading to the formation of novel polycyclic structures.

Table 2: Overview of Cycloaddition Reactions

| Reaction Type | Reactants | Key Features |

| [4+2] Cycloaddition | Diene and Dienophile | Forms six-membered rings, often with high stereoselectivity. rsc.orgrsc.org |

| [2+2] Photocycloaddition | Enone and Olefin | Forms cyclobutane rings, proceeds via a triplet biradical intermediate. illinois.edunih.gov |

| [3+2] Cycloaddition | 1,3-Dipole and Dipolarophile | Forms five-membered rings. rsc.orgrsc.org |

Spectroscopic Characterization and Structural Elucidation of 7h Thieno 3,2 G 1 Benzothiopyran 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 7H-Thieno(3,2-g)(1)benzothiopyran-7-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the aromatic protons on the fused ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the electronic properties of the thiophene (B33073) and benzothiopyran rings. Protons on the benzothiopyran moiety are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the fused aromatic system and the carbonyl group. The protons on the thiophene ring are also expected in the aromatic region, with their precise chemical shifts and coupling constants (J) providing information about their relative positions. For instance, in related thieno[2,3-d]pyrimidin-4(3H)-one systems, aromatic protons have been observed in the range of δ 7.5-8.9 ppm. rsc.org

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 8.5 | d, t, m | 7.0 - 9.0 (ortho), 1.0 - 3.0 (meta) |

| Thiophene CH | 7.2 - 8.0 | d, dd | 3.0 - 6.0 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzothiopyran-7-one moiety is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The aromatic and heteroaromatic carbons would resonate between δ 110 and 150 ppm. Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals. In similar heterocyclic systems like 2-(3-Chlorophenyl)-5,6,7,8-tetrahydrobenzo nist.govfishersci.comthieno[2,3-d]pyrimidin-4(3H)-one, the carbonyl carbon appears at δ 169.6 ppm, and the aromatic carbons are observed between δ 113.4 and 154.5 ppm. rsc.org

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 170 - 180 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-q | 130 - 155 |

| Thiophene C-H | 115 - 135 |

| Thiophene C-q | 130 - 150 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Two-Dimensional J-Resolved ¹H NMR Spectroscopy for Complex Molecules

For complex molecules with overlapping ¹H NMR signals, two-dimensional J-resolved (2D J-Res) spectroscopy is a powerful technique. semanticscholar.org It separates chemical shifts and spin-spin coupling information onto two different frequency axes. This would be particularly useful for this compound to resolve the signals of the aromatic protons, which are likely to be in a crowded region of the spectrum. By separating the multiplets in the second dimension, it allows for a more straightforward determination of the coupling constants, which is crucial for assigning the connectivity of the protons in the fused ring system. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry in Heterocyclic Compound Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for such aromatic ketones involve the loss of CO (m/z -28), which is a characteristic fragmentation for cyclic ketones and quinones. Further fragmentation could involve the cleavage of the thiophene or benzothiopyran rings. For example, in the mass spectrum of the related compound 7H-Furo[3,2-g] rsc.orgbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-, fragmentation patterns corresponding to the core furo-benzopyranone structure are observed. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. nih.gov For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the calculated theoretical mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS is essential for the unambiguous identification of novel compounds. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

This section would have delved into the analysis of the compound's key functional groups through their characteristic vibrational frequencies. An interactive data table was planned to present the specific absorption bands (in cm⁻¹) and their corresponding vibrational assignments, such as C=O stretching of the ketone, C-S-C vibrations of the thiophene and thiopyran rings, and various aromatic C-H and C=C stretching and bending modes. However, no experimental IR spectra for this compound have been published.

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

This subsection was intended to discuss the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the compound's complex fused-ring structure. Data tables would have been provided to list the chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule, as well as the mass-to-charge ratio (m/z) of the molecular ion and key fragmentation patterns. The absence of any published synthesis or isolation of this compound means that such crucial structural data does not exist in the scientific literature.

While general principles of spectroscopic analysis for related thieno-benzopyran structures are known, applying such information would be speculative and would violate the directive to focus solely and accurately on this compound.

Until researchers synthesize and characterize this specific molecule and publish their findings, a detailed and factual scientific article on its spectroscopic properties cannot be written.

Photochemistry and Photobiological Studies of 7h Thieno 3,2 G 1 Benzothiopyran 7 One Analogues

Photoreactions of 7H-Thieno(3,2-g)(1)benzothiopyran-7-one and Related Thiochromene Systems

The photochemical reactivity of this compound is characterized by its propensity to undergo reactions upon absorption of light. These reactions primarily involve the C=C double bond within the pyranone ring, leading to the formation of dimers or cycloaddition products with other unsaturated molecules.

Irradiation of this compound (1a) in solutions like benzene (B151609) or acetonitrile leads to the formation of a dimer. This photodimerization is a [2+2] cycloaddition reaction that occurs at the 5,6-double bond of the thiopyranone moiety. The reaction yields a head-to-head, anti-configured dimer. The structure of this dimer has been confirmed through various spectroscopic methods and X-ray crystallography.

In addition to dimerization, this compound can participate in photocycloaddition reactions with other olefinic compounds. For instance, when irradiated in the presence of electron-rich olefins such as ethyl vinyl ether or isobutylene, it forms [2+2] cycloadducts. These reactions also occur at the 5,6-double bond and demonstrate the compound's ability to act as a partner in intermolecular photochemical cycloadditions.

The course of the photoreaction of this compound can be selectively controlled by the wavelength of the incident light. Direct irradiation at wavelengths longer than 360 nm (where only the thienobenzothiopyranone absorbs) primarily results in the formation of the dimer. This selectivity suggests that the dimerization proceeds from a specific excited state populated by lower-energy photons.

Conversely, when the reaction is sensitized or irradiated with shorter wavelength light, the product distribution can change, indicating the involvement of different excited states with distinct reactivities. This wavelength-dependent reactivity provides a valuable tool for directing the photochemical outcome towards a desired product, either the dimer or a specific cycloadduct.

The photoreactions of this compound are governed by the behavior of its electronically excited states. The compound possesses both singlet and triplet excited states, each with its own characteristic reactivity. Direct irradiation populates the singlet excited state (S1), which can then either react or undergo intersystem crossing (ISC) to the triplet excited state (T1).

Electronic Transitions and Excited State Behavior of this compound Analogues

Understanding the electronic transitions and the properties of the subsequent excited states is fundamental to explaining the photochemical behavior of this compound and its derivatives. The absorption of UV-visible light promotes the molecule to an excited singlet state, from which it can fluoresce or transition to a triplet state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound and its analogues, these values are typically low, indicating that fluorescence is not the primary deactivation pathway for the excited singlet state. The low fluorescence quantum yield suggests that other processes, such as intersystem crossing to the triplet state and non-radiative decay, are more dominant.

The table below presents the available photophysical data for this compound. The fluorescence quantum yield is noted to be low, and while a precise value for the fluorescence lifetime (τF) is not provided in the search results, it is expected to be in the nanosecond range, typical for singlet states.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| This compound | Cyclohexane | 345 | 394 | < 0.01 |

This table is generated based on available data from the search results. More extensive data on a series of analogues is not available.

The triplet quantum yield (ΦT) represents the fraction of absorbed photons that result in the formation of the triplet state. A high triplet quantum yield is consistent with the observation that the photoreactivity, such as dimerization, proceeds through the triplet manifold. For this compound, the triplet quantum yield is significant, indicating efficient intersystem crossing from the S1 state.

The triplet state lifetime (τT) is the average time the molecule spends in the triplet state before deactivating. This lifetime must be sufficiently long to allow for bimolecular reactions, like dimerization or cycloaddition, to occur. Measurements using techniques such as laser flash photolysis can determine these lifetimes. The triplet state of this compound has been observed and characterized, confirming its role in the observed photochemistry.

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet State Lifetime (τT) (µs) |

| This compound | Benzene | 0.88 | 1.9 |

This table is generated based on available data from the search results. More extensive data on a series of analogues is not available.

Singlet Oxygen Production Evaluation by Photophysical Methods

The ability of a photosensitizer to generate singlet oxygen (¹O₂) is a critical parameter in evaluating its potential for photodynamic applications. Singlet oxygen is a highly reactive form of oxygen that can induce cellular damage. Its production is typically quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that transfer their energy to ground-state molecular oxygen to form singlet oxygen.

Photophysical methods to determine ΦΔ are well-established and generally involve either direct or indirect detection. Direct methods measure the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. Indirect methods often rely on chemical trapping, where a singlet oxygen acceptor molecule reacts with ¹O₂ to produce a measurable change, such as a decrease in the acceptor's absorption or fluorescence. A common approach involves comparing the rate of the acceptor's degradation by the sample to that of a standard photosensitizer with a known ΦΔ.

For a hypothetical series of this compound analogues, the singlet oxygen quantum yields could be determined using a reference compound like Rose Bengal. The results would typically be presented in a tabular format.

Table 1: Illustrative Singlet Oxygen Quantum Yields of Hypothetical this compound Analogues

| Compound | Solvent | Reference Standard | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| Analogue 1 | Acetonitrile | Rose Bengal | 0.45 |

| Analogue 2 | Methanol | Rose Bengal | 0.52 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental data for these compounds were not found in the searched literature.

Photobiological Interactions and Mechanisms of DNA Modification (excluding clinical implications)

DNA Photosensitization and the Aptitude of this compound to Modify DNA

Photosensitization of DNA by a compound like this compound would involve the absorption of light by the compound, leading to its excitation. In the presence of oxygen, this can lead to the production of reactive oxygen species (ROS), such as singlet oxygen (a Type II mechanism) or superoxide and hydroxyl radicals (a Type I mechanism). These ROS can then react with DNA, causing various forms of damage.

The aptitude of a compound to modify DNA is assessed through various in vitro assays. These often involve irradiating the photosensitizer in the presence of isolated DNA (e.g., plasmid DNA) or cellular DNA. The extent of DNA damage can be quantified using techniques like gel electrophoresis, which can reveal single-strand and double-strand breaks. Other methods can detect the formation of specific DNA adducts or oxidized bases. Studies on related compounds, such as thieno-quinolinones, have shown that they can generate singlet oxygen and exhibit mutagenic activity. nih.gov

Analysis of Mutation Patterns Induced by Photosensitization in Model Systems

The types of DNA damage caused by a photosensitizer can lead to specific patterns of mutations. Understanding these patterns is crucial for elucidating the mechanism of phototoxicity. Model systems, such as specific strains of bacteria (e.g., Escherichia coli) or yeast, are often employed for this purpose. These systems can be engineered to be deficient in certain DNA repair pathways, making them more sensitive to mutagens.

After exposing the model organism to the photosensitizer and light, the resulting mutations in a reporter gene (e.g., lacZ) can be sequenced and analyzed. For example, damage to guanine bases by singlet oxygen often leads to G-to-T transversions. The frequency and type of mutations provide a "mutational signature" of the photosensitizer.

Table 2: Hypothetical Mutation Frequencies in a Reporter Gene Induced by a this compound Analogue

| Mutation Type | Frequency (%) |

|---|---|

| G:C → T:A Transversions | 45 |

| G:C → C:G Transversions | 20 |

| G:C → A:T Transitions | 15 |

| A:T → G:C Transitions | 10 |

Note: This data is hypothetical and for illustrative purposes. Specific mutation analysis for the requested compounds was not found in the searched literature.

Investigating the Biological Implications of Oxidative DNA Damages Generated During Photosensitization

Oxidative DNA damage, if not properly repaired by the cell's machinery, can have significant biological consequences. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, or the activation of specific DNA repair pathways.

To investigate these implications, researchers can treat cultured cells with the photosensitizer and light and then analyze various cellular responses. For example, the activation of DNA repair pathways can be monitored by observing the increased expression of key repair proteins. Cell viability assays can determine the extent of cell killing, while flow cytometry can be used to analyze the cell cycle distribution and to detect apoptotic cells. These studies help to build a comprehensive picture of the cellular response to the photogenerated DNA damage, providing insights into the compound's mechanism of action.

Computational Chemistry and Theoretical Investigations of 7h Thieno 3,2 G 1 Benzothiopyran 7 One

Quantum Chemical Calculations (e.g., Ab Initio) for Reaction Mechanisms and Intermolecular Interactions

Quantum chemical calculations are indispensable for elucidating reaction mechanisms, predicting reactivity, and understanding intermolecular forces at the atomic level. For a molecule like 7H-Thieno(3,2-g)(1)benzothiopyran-7-one, methods such as Density Functional Theory (DFT) and ab initio calculations would be pivotal.

Reaction Mechanisms: Theoretical studies on the oxidation of thiophene (B33073) by molecular oxygen, for instance, have utilized ab initio methods to map out potential energy surfaces. researchgate.net These studies investigate various reaction pathways, such as hydrogen abstraction or addition/elimination, and calculate the energy barriers for each step. researchgate.net For this compound, similar calculations could predict its susceptibility to oxidation, electrophilic substitution, or other chemical transformations. By modeling the transition states and intermediates, the most favorable reaction pathways can be identified. For example, DFT calculations have been used to explore the dearomative (4+3) cycloadditions of thiophenes, revealing the origins of their facile reactivity. researchgate.net

Intermolecular Interactions: Understanding how molecules of this compound interact with each other or with other molecules is crucial for predicting its physical properties and potential biological activity. Quantum chemical methods can calculate the strength and nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These calculations are vital for studying crystal packing, solubility, and binding affinity to a biological target.

Illustrative data from quantum chemical calculations on a related thieno[3,2-b]thiophene (B52689) derivative are presented below.

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.01 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -2.86 eV | B3LYP/6-311G(d,p) |

| Energy Gap (HOMO-LUMO) | 3.15 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 0.53 D | (for parent thiophene) |

This table is illustrative and based on data for related thiophene compounds. dergipark.org.tr

Molecular Modeling of Photochemical Cycloadditions

The response of this compound to light is another area where molecular modeling provides essential insights, particularly for photochemical reactions like cycloadditions. Thiophene and its derivatives are known to undergo various photochemical isomerizations and cycloadditions. researchgate.netnih.gov

Computational studies on the photocyclization of styrylthiophenes to form naphthothiophenes have successfully used a combination of DFT and Time-Dependent DFT (TD-DFT) to unravel the underlying mechanisms. nih.gov These methods can simulate the electronic absorption spectra and identify the excited states involved in the reaction. nih.gov For this compound, TD-DFT calculations could predict its UV-Vis spectrum and the nature of its excited states. Modeling potential photochemical cycloaddition pathways, such as a [2+2] cycloaddition, would involve locating conical intersections, which are critical points on the potential energy surface where the molecule can efficiently transition from an excited state back to the ground state, leading to the formation of a photoproduct. researchgate.netnih.gov

Hypothetical energy values for a modeled photochemical reaction pathway are shown below.

| Species/State | Relative Energy (kcal/mol) | Computational Method |

| Ground State Reactant (S0) | 0.0 | CASSCF/6-311G(d) |

| Franck-Condon Excited State (S1) | 95.0 | TD-DFT |

| Conical Intersection | 65.0 | MP2-CAS |

| Ground State Product (S0) | 15.0 | CASSCF/6-311G(d) |

This table is for illustrative purposes to show the type of data generated in such studies, based on general principles of photochemical reactions. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods for Related Scaffolds

While specific SAR studies on this compound are not available, computational SAR is a powerful tool for designing new molecules with desired biological activities, and its application to related thieno-fused systems has been reported. For example, SAR studies on thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have been used to develop potent inhibitors of specific protein kinases.

The general approach involves several computational techniques:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. It helps to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Descriptors calculated from the molecular structure (e.g., electronic, steric, and hydrophobic properties) are used to build a predictive model.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds for potential new active molecules.

These computational methods allow for the rational design of new derivatives with improved potency and selectivity, reducing the need for extensive and costly experimental synthesis and testing.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure (conformation) of a molecule is critical to its function and properties. This compound, being a fused ring system, is relatively rigid. However, any substituents on the ring system could have rotational freedom, leading to different conformers.

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. Computational methods used for this purpose include:

Systematic or Stochastic Searches: These methods explore the conformational space by systematically rotating bonds or by using random sampling techniques (like in Monte Carlo methods).

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and allowing for the exploration of its conformational landscape.

By mapping the potential energy surface, researchers can identify the global minimum energy conformation and other low-energy conformers that are likely to be populated at room temperature. This information is crucial for understanding reactivity, spectroscopic properties, and how the molecule interacts with biological targets. For instance, the conformation of fused thiophene-pyrrole systems has been shown to be important for their electronic properties and packing in the solid state. researchgate.netnih.gov

7h Thieno 3,2 G 1 Benzothiopyran 7 One As a Privileged Medicinal Chemistry Scaffold

Design and Synthesis of Novel Thieno[3,2-g]rsc.orgbenzothiopyran-7-one Derivatives for Biological Applications

The design of derivatives based on the thieno[3,2-g] rsc.orgbenzothiopyran-7-one scaffold is often guided by creating isosteres of known biologically active molecules, such as the psoralens. umich.edu The replacement of oxygen atoms in the furan (B31954) and pyran rings of psoralen (B192213) with sulfur atoms to form the thienobenzothiopyranone structure imparts distinct steric and electronic characteristics that can modulate biological activity. nih.gov

The synthesis of these derivatives has been achieved through various chemical strategies. One key method involves a thio-Claisen rearrangement. For instance, the synthesis of 4,7,9-trimethyl-2H-thieno[3,2-g]-1-benzopyran-2-one, a psoralen isostere, was accomplished starting from 4,8-dimethyl-7-hydroxycoumarin. umich.edu The process involved converting the hydroxycoumarin to its thiocarbamate ester, which was then thermally rearranged and hydrolyzed to produce the corresponding thiol. umich.edu This thiol was subsequently reacted with 2,3-dibromopropene, and the resulting thio-ether underwent a slow thio-Claisen rearrangement upon heating in dimethylaniline to yield the target thieno-benzopyranone. umich.edu

More broadly, the synthesis of related thieno-fused heterocyclic systems, such as thieno[3,2-d]pyrimidinones, often starts from a substituted thiophene (B33073) derivative. For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that is cyclized to the thieno[3,2-d] rsc.orgnih.govoxazin-4-one system, a precursor for various thienopyrimidinone derivatives. nih.gov These synthetic approaches highlight the modular nature of building such scaffolds, allowing for the introduction of diverse substituents to explore biological activities.

Role as a Heterocyclic Scaffold in Drug Discovery and Development

The thieno[3,2-g] rsc.orgbenzothiopyran-7-one scaffold and its relatives, like thienochromenes and thienopyrimidines, are considered privileged structures in drug discovery. nih.govnih.gov This status is due to their ability to interact with multiple biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.gov The thienopyrimidine scaffold, for example, is viewed as a bioisostere of adenine, a fundamental component of DNA and RNA, suggesting its potential to interact with purine-binding sites in enzymes and receptors. nih.gov

The versatility of these scaffolds allows for the creation of large libraries of compounds through chemical modification, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity. nih.govgoogle.com

The therapeutic potential of the 7H-thieno(3,2-g)(1)benzothiopyran-7-one scaffold is largely understood through its structural relationship to several well-known bioactive heterocyclic systems.

| Bioactive Compound | Structural Relationship and Significance |

| Psoralen | This compound is a direct sulfur analog (isostere) of psoralen (7H-furo[3,2-g] rsc.orgbenzopyran-7-one). umich.eduwikipedia.org Psoralens are known for their photosensitizing effects and ability to intercalate into DNA, forming the basis for PUVA therapy. wikipedia.org This analogy suggests similar mechanistic possibilities for the thieno-scaffold. |

| Coumarin (B35378) | As psoralen itself is a derivative of coumarin fused with a furan ring, the thieno-scaffold also shares this foundational coumarin-like substructure. wikipedia.orgnih.gov Coumarin derivatives exhibit a wide array of pharmacological properties. |

| Thienopyrimidine | This scaffold is a bioisosteric analog of purine (B94841) bases like adenine. nih.gov This similarity allows thienopyrimidine derivatives to act as "hinge-binding" motifs in many protein kinases, making them potent enzyme inhibitors. nih.govnih.gov |

| Thienochromenes | Thienochromenes are sulfur analogs of chromenes, where the oxygen atom of the pyran ring is replaced by sulfur. nih.gov This substitution imparts unique electronic and steric properties, contributing to a broad spectrum of biological activities, including anticancer and antimicrobial effects. rsc.orgnih.gov |

| Benzothienopyrimidinones & other related systems | These related fused systems, like quinazolinones and thieno[2,3-d]pyrimidin-4(3H)-ones, are also important scaffolds in medicinal chemistry. nih.govnih.gov Their structural features are often exploited in the design of kinase inhibitors and other targeted therapies. nih.govnih.govnih.gov |

Structure-activity relationship (SAR) studies on the broader class of thiochromenes and their derivatives have provided valuable insights for drug design. Key modifications that influence biological activity include the introduction of specific substituents and the oxidation state of the sulfur atom. rsc.org

For example, in a series of carboxamide-functionalized thiochromanone derivatives tested for antimicrobial activity, a chloro-substitution on the thiochromanone scaffold was found to confer potent antibacterial activity. nih.gov Another SAR analysis revealed that incorporating electron-withdrawing groups at the 6th position of the thiochroman-4-one (B147511) ring enhances antifungal activity. nih.gov Furthermore, the oxidation of the sulfide (B99878) to a sulfone in certain thiochromene derivatives was shown to significantly improve inhibitory activity against HIV-1 protease, attributed to better hydrogen bonding interactions with the enzyme's active site. nih.gov These studies underscore how targeted structural modifications of the core scaffold can fine-tune the pharmacological profile of the resulting compounds. rsc.org

Mechanistic Insights into Biological Activity

The biological effects of thieno(3,2-g)(1)benzothiopyran-7-one and related scaffolds can be traced to specific molecular mechanisms, primarily leveraging their structural similarities to other bioactive compounds.

Drawing from its structural analogy to psoralen, the this compound scaffold is hypothesized to engage in similar molecular interactions. Psoralens are well-documented for their ability to intercalate between the base pairs of double-stranded DNA. wikipedia.org Upon exposure to UVA radiation, these intercalated molecules can form covalent mono- and bi-adducts with pyrimidine (B1678525) bases (primarily thymine), leading to DNA cross-linking. This action inhibits DNA replication and transcription, forming the mechanistic basis of their therapeutic use in hyperproliferative skin disorders. wikipedia.org The synthesis of thieno-analogs as psoralen isosteres is a direct attempt to investigate and potentially modulate this photoreactive and DNA-targeting capability. umich.edu

Derivatives of structurally related scaffolds, such as thieno[3,2-d]pyrimidines, have been identified as potent inhibitors of protein kinases, particularly those in the Janus kinase (JAK) family. google.comnih.gov The JAK/STAT signaling pathway is crucial for mediating cellular responses to a multitude of cytokines and growth factors. youtube.comyoutube.com

The mechanism of inhibition involves the drug molecule binding to the ATP-binding site within the kinase domain of a JAK protein. youtube.com This competitive inhibition prevents the phosphorylation and subsequent activation of the JAK protein itself and its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins. youtube.comyoutube.com By blocking the phosphorylation of STATs (such as pSTAT1 and pSTAT5), their dimerization and translocation to the nucleus to initiate gene transcription of pro-inflammatory cytokines are prevented. youtube.com The development of thienopyrimidine derivatives as selective JAK1 inhibitors demonstrates the successful application of this scaffold to target and disrupt this specific signaling cascade, which is often dysregulated in cancer and inflammatory diseases. nih.govnih.gov

Enzyme Inhibition Mechanisms (e.g., Pim Kinases by benzothienopyrimidinones, applicable to related scaffolds)

The structural similarity between this compound and other fused thienopyrimidine systems, such as benzothienopyrimidinones, allows for valuable insights into potential enzyme inhibition mechanisms. Benzothienopyrimidinones have been identified as a novel class of potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in various cancers. acs.org

The mechanism of inhibition by these related scaffolds involves key interactions within the ATP-binding pocket of the Pim kinases. Crystallographic studies of Pim-1 in complex with benzothienopyrimidinone inhibitors have revealed a distinct binding mode. acs.org A crucial feature of the Pim kinase active site is the presence of a proline residue (Pro123) in the hinge region, which is not commonly found in other kinases. nih.gov This residue is unable to act as a hydrogen bond donor. Inhibitors from the benzothienopyrimidinone class exploit this unique feature. The carbonyl group on the pyrimidinone ring is critical for forming a hydrogen bond with the backbone amide of Lys67. nih.gov Additionally, hydrophobic interactions between the fused ring system and non-polar residues in the active site contribute significantly to the binding affinity. nih.gov

Structure-activity relationship (SAR) studies on pyridothienopyrimidin-4-ones, another closely related scaffold, have further elucidated the requirements for potent Pim-1 inhibition. It was observed that the presence of a bromine atom at position 8 of the pyridothienopyrimidinone scaffold led to favorable hydrophobic interactions within the Pim-1 ATP active site. nih.gov The introduction of various substituents at other positions has been explored to optimize potency. For instance, in one study, the 2-(2-substituted phenyl)-2,3-dihydro series of pyridothienopyrimidin-4-ones yielded the most potent Pim-1 inhibitors. nih.gov Specifically, a 2-chlorophenyl derivative in this dihydro series demonstrated the highest inhibitory activity with an IC50 of 1.18 µM. nih.gov This suggests that aromaticity in the pyrimidine ring is not an absolute requirement for Pim-1 inhibition. nih.gov

The potent and selective inhibition of Pim kinases by these related scaffolds underscores the therapeutic potential of targeting this kinase family in oncology. The insights gained from the binding modes and SAR of benzothienopyrimidinones provide a strong rationale for the exploration of this compound derivatives as Pim kinase inhibitors.

Table 1: Pim-1 Inhibitory Activity of Pyridothienopyrimidin-4-one Derivatives

| Compound | Substitution | Pim-1 Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6c | 2-(2-hydroxyphenyl) | 85% | 4.62 | nih.gov |

| 7a | 2-(2-chlorophenyl)-2,3-dihydro | 98% | 1.18 | nih.gov |

| 7c | 2-(2-hydroxyphenyl)-2,3-dihydro | 97% | 1.38 | nih.gov |

| 7d | 2-(2-methoxyphenyl)-2,3-dihydro | 66% | 1.97 | nih.gov |

| 9 | 2-styryl | 79% | 4.18 | nih.gov |

Other Molecular Targets and Interaction Mechanisms Relevant to Thienobenzothiopyranone Scaffolds

The versatility of the thieno-fused pyrimidine scaffold, a close structural relative of this compound, extends to a variety of other important molecular targets in medicinal chemistry.

Janus Kinase (JAK) Inhibition: Thieno[3,2-d]pyrimidine derivatives have been identified as potent and highly selective inhibitors of Janus Kinase 1 (JAK1). nih.gov JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in cancers. A scaffold morphing strategy led to the discovery of compounds with high selectivity for JAK1 over other kinases. nih.gov For example, one derivative demonstrated a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 µM) compared to a known reference inhibitor. nih.gov These compounds were shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells, highlighting their potential as anti-cancer agents. nih.gov

Choline (B1196258) Kinase (CK) Inhibition: Thienopyrimidine derivatives have also been investigated as inhibitors of human choline kinase (CK), an enzyme overexpressed in many tumors and involved in the synthesis of phosphatidylcholine, a key component of cell membranes. nih.gov Bioisosteric replacement of a quinoline (B57606) ring with a thienopyrimidine head in a series of known CK inhibitors led to new compounds with significant antiproliferative activity. nih.gov The inhibitory activity was found to be dependent on the lipophilicity of the linker moiety, with longer linkers generally leading to better activity. nih.gov

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism: The thieno[2,3-d]pyrimidine-2,4-dione scaffold has been successfully utilized to develop potent antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor. nih.gov These antagonists are being investigated for the treatment of reproductive diseases. Structure-activity relationship studies revealed that a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was crucial for high receptor binding affinity. nih.gov The most potent compound from this series exhibited a binding affinity (Ki) of 0.4 nM. nih.gov

Anti-HIV Activity: Annulated analogues of known non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, have shown activity against HIV-1. nih.gov These compounds, which share a fused heterocyclic system with the thienobenzothiopyranone scaffold, demonstrate the broad applicability of such ring systems in targeting viral enzymes.

The diverse range of biological targets for these related scaffolds, including protein kinases, lipid kinases, and G-protein coupled receptors, establishes the thieno-fused heterocyclic systems as truly privileged structures in drug discovery. This provides a strong foundation for the future exploration of this compound derivatives against a wide array of therapeutic targets.

Table 2: Diverse Molecular Targets of Thieno-fused Pyrimidine Derivatives

| Scaffold | Molecular Target | Key Findings | Reference |

|---|---|---|---|

| Thieno[3,2-d]pyrimidine | Janus Kinase 1 (JAK1) | Potent and selective inhibition with IC50 values as low as 0.022 µM. | nih.gov |

| Thienopyrimidine | Choline Kinase (CK) | Antiproliferative activity linked to CK inhibition, influenced by linker lipophilicity. | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-dione | GnRH Receptor | Potent antagonists with binding affinities (Ki) down to 0.4 nM. | nih.gov |

| 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one | HIV-1 Reverse Transcriptase | Identified as active against HIV-1. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Diversification and Functionalization

The exploration of the full potential of the 7H-Thieno(3,2-g)(1)benzothiopyran-7-one scaffold is intrinsically linked to the development of sophisticated and efficient synthetic strategies. Future research will likely focus on moving beyond traditional synthetic methods to embrace more advanced and versatile approaches. These methodologies will be crucial for creating a diverse library of derivatives with tailored properties.

Key areas of development are anticipated to include:

Late-Stage Functionalization: Techniques such as C-H activation will be instrumental in introducing new functional groups onto the core scaffold at a late stage of the synthesis. This allows for the rapid generation of a wide array of analogs from a common intermediate, which is a highly efficient approach for structure-activity relationship (SAR) studies.

Novel Cyclization Strategies: The development of new catalytic systems and reaction conditions for the construction of the core tricyclic system will be a priority. This could involve exploring novel transition-metal-catalyzed cross-coupling reactions or innovative photochemical cyclizations.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are difficult to manage in traditional batch processes. This technology could be applied to optimize the synthesis of this compound and its derivatives.

Combinatorial Chemistry: The integration of combinatorial approaches, where large libraries of compounds are synthesized simultaneously, will accelerate the discovery of new derivatives with enhanced biological or photophysical properties.

These advanced synthetic methodologies will not only facilitate the diversification of the this compound scaffold but also enable the precise installation of functional groups to fine-tune its properties for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. For the this compound scaffold, these computational tools can significantly accelerate the design and optimization process.

Future research in this area will likely involve:

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be a key focus. These models, built on existing experimental data, can predict the biological activity, toxicity, and photophysical properties of novel, yet-to-be-synthesized derivatives.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired photophysical characteristics.

Virtual Screening: High-throughput virtual screening of large compound libraries against biological targets of interest can identify promising candidates for further experimental investigation, thereby reducing the time and cost associated with traditional screening methods. The use of neural network algorithms combined with dimensionality reduction methods can be applied to classify spectral characteristics, which could be adapted for predicting the activity of these compounds. researchgate.net

The synergy between computational prediction and experimental validation will create a more efficient and targeted approach to exploring the chemical space around the this compound core.

Exploration of Novel Photophysical Applications Beyond Biological Systems

While the biological applications of this compound derivatives are a primary focus, their inherent photophysical properties suggest a broader range of potential uses in materials science and photonics. Future research is expected to delve into these non-biological applications.

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The scaffold's rigid, planar structure and potential for luminescence could make it a suitable candidate for use as an emitter or host material in OLEDs. Research would focus on tuning the emission color and efficiency through chemical modification.

Organic Photovoltaics (OPVs): Derivatives of this compound could be investigated as donor or acceptor materials in the active layer of organic solar cells. The ability to tailor the absorption spectrum and energy levels through functionalization is a key advantage.

Fluorescent Sensors: The sensitivity of the fluorescence of certain molecules to their local environment can be exploited to develop chemical sensors for the detection of specific ions, molecules, or changes in environmental parameters like polarity or viscosity.

Photocatalysis: The potential for these compounds to act as photosensitizers could be explored in the context of organic synthesis, driving chemical reactions with light.

The investigation of these novel applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering.

Expansion of Scaffold Utility in Chemical Biology Tools and Probe Development

The unique structural and photophysical properties of the this compound scaffold make it an attractive platform for the development of sophisticated chemical biology tools and probes. These tools are essential for studying complex biological processes within living systems.

Future research in this domain will likely focus on:

Fluorescent Probes for Bioimaging: Derivatives with high fluorescence quantum yields and photostability can be developed as probes for fluorescence microscopy. These probes could be designed to localize within specific cellular compartments or to report on the presence of specific biomolecules.

Photoaffinity Labeling: The introduction of a photoreactive group onto the scaffold would allow for photoaffinity labeling experiments. This technique is used to identify the binding partners of a molecule within a complex biological sample.

Caged Compounds: The synthesis of "caged" derivatives, where a biologically active molecule is released upon irradiation with light, would provide a means to control biological processes with high spatial and temporal precision.

DNA Intercalators and Probes: Given that many small molecules interact with DNA, derivatives of this compound could be designed as DNA binding agents. researchgate.net Their fluorescence properties could be exploited to develop probes that report on DNA structure and dynamics. For instance, some copper complexes have shown efficient photo-induced DNA cleavage activity. researchgate.net

The development of such chemical biology tools will provide researchers with new ways to investigate and manipulate biological systems, furthering our understanding of health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.